methyl 6-ethynyl-1H-indole-4-carboxylate
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Overview
Description
Methyl 6-ethynyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 6-ethynyl-1H-indole-4-carboxylate can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group at the 6-position of the indole ring . The reaction conditions typically involve the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 6-ethynyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-ethynyl-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 6-ethynyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Methyl 6-ethynyl-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-bromo-1H-indole-4-carboxylate: Used in various synthetic applications.
Methyl indole-6-carboxylate: Studied for its potential anticancer properties. The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl 6-ethynyl-1H-indole-4-carboxylate is a member of the indole family, known for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The structure of this compound features an ethynyl group at the 6-position and a carboxylate group at the 4-position of the indole ring. This unique arrangement enhances its reactivity and potential interactions with biological targets.
1. Antimicrobial Properties
Indole derivatives are well-documented for their antimicrobial effects. This compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
2. Anticancer Activity
Research indicates that this compound possesses anticancer properties. The compound's structural modifications can influence its efficacy against different cancer cell lines. Several studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
3. Antiviral Activity
Emerging studies suggest that this compound may exhibit antiviral properties. Indoles have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral enzymes and modulation of host cell responses .
The mechanism of action for this compound involves:
- Interaction with Enzymes : The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the indole ring forms hydrogen bonds with amino acid residues, modulating enzyme activity.
- Cellular Pathways : The compound may influence key cellular pathways related to apoptosis and proliferation, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Induces apoptosis in cancer cells | |
Antiviral | Inhibits viral replication |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on human cancer cell lines, results indicated a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 6-ethynyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C12H9NO2/c1-3-8-6-10(12(14)15-2)9-4-5-13-11(9)7-8/h1,4-7,13H,2H3 |
InChI Key |
DCBSENCXTJPGMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)C#C |
Origin of Product |
United States |
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